Chelerythrine hydrosulfate
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Overview
Description
Chelerythrine hydrosulfate is a benzophenanthridine alkaloid found in plants such as Chelidonium majus (greater celandine) and Zanthoxylum species . It is known for its potent, selective, and cell-permeable inhibition of protein kinase C in vitro . This compound also exhibits antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chelerythrine can be synthesized through metabolic engineering of Saccharomyces cerevisiae. This involves the heterologous expression of plant-derived enzymes in yeast cells, optimizing the biosynthesis pathway from (S)-reticuline . The process includes multiple methylation and oxidation reactions, enhancing the metabolic flux to achieve higher yields .
Industrial Production Methods
Industrial production of chelerythrine involves high-speed counter-current chromatography (HSCCC) for the separation and preparation of high-purity chelerythrine from plant sources like Macleaya cordata . This method uses a two-phase solvent system of chloroform-methanol-0.2 mol/L hydrochloric acid aqueous solution, providing high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Chelerythrine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include methylating agents and oxidizing agents. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the compound .
Major Products
The major products formed from these reactions include various derivatives of chelerythrine, which are used in different scientific applications .
Scientific Research Applications
Chelerythrine hydrosulfate has a wide range of scientific research applications:
Mechanism of Action
Chelerythrine hydrosulfate exerts its effects primarily by inhibiting protein kinase C, leading to the disruption of various cellular processes . It also interacts with cyclic nucleotide phosphodiesterases, further influencing cellular signaling pathways . The compound induces apoptosis by inhibiting SERCA activity, resulting in calcium ion accumulation in the mitochondria and triggering cell death .
Comparison with Similar Compounds
Chelerythrine hydrosulfate is similar to other benzophenanthridine alkaloids such as sanguinarine and berberine . it is unique in its potent inhibition of protein kinase C and its ability to induce apoptosis through multiple pathways . These properties make it a valuable compound for various scientific and medical applications.
List of Similar Compounds
- Sanguinarine
- Berberine
- Chelidonine
Properties
CAS No. |
53144-45-9 |
---|---|
Molecular Formula |
C21H19NO8S |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrogen sulfate |
InChI |
InChI=1S/C21H18NO4.H2O4S/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;1-5(2,3)4/h4-10H,11H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
ZKALVUWQQPLSDA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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